molecular formula C18H18N2 B3827079 (E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine

(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine

Cat. No.: B3827079
M. Wt: 262.3 g/mol
InChI Key: QZCSWTSZGNTCBK-CEYXHMICSA-N
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Description

(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine is a complex organic compound characterized by its unique structure, which includes an indeno-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine is unique due to its specific indeno-pyridine core and the presence of both dimethylamino and prop-1-en-1-amine groups

Properties

IUPAC Name

(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-13-11-17-15-8-5-4-7-14(15)16(18(17)12-19-13)9-6-10-20(2)3/h4-12H,1-3H3/b10-6+,16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCSWTSZGNTCBK-CEYXHMICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=CN(C)C)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=N1)/C(=C\C=C\N(C)C)/C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine
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(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine
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(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine
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(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine
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(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine
Reactant of Route 6
(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine

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